molecular formula C14H15NO B1357540 1-[4-(3-Methylphenoxy)phenyl]methanamine CAS No. 864263-07-0

1-[4-(3-Methylphenoxy)phenyl]methanamine

Cat. No.: B1357540
CAS No.: 864263-07-0
M. Wt: 213.27 g/mol
InChI Key: LCTHKXNDILXRIZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[4-(3-Methylphenoxy)phenyl]methanamine typically involves the reaction of 3-methylphenol with 4-bromobenzylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(3-Methylphenoxy)phenyl]methanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(3-Methylphenoxy)phenyl]methanamine is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Medicine: Research involving this compound includes exploring its potential therapeutic effects and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methylphenoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

1-[4-(3-Methylphenoxy)phenyl]methanamine can be compared with similar compounds such as 1-[3-(4-methylphenoxy)phenyl]methanamine. While both compounds share a similar core structure, the position of the methyl group differentiates them, leading to variations in their chemical properties and reactivity. This uniqueness makes this compound valuable for specific research applications .

Properties

IUPAC Name

[4-(3-methylphenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTHKXNDILXRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599150
Record name 1-[4-(3-Methylphenoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864263-07-0
Record name 1-[4-(3-Methylphenoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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